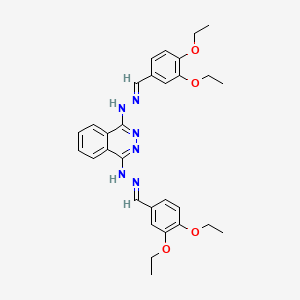

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine

説明

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine (CAS: 27704-11-6) is a bis-hydrazone derivative synthesized by condensing 1,4-dihydrazinophthalazine with 3,4-diethoxybenzaldehyde. Its structure features two 3,4-diethoxybenzylidene hydrazine moieties symmetrically attached to the phthalazine core. The ethoxy groups at the 3,4-positions of the benzylidene substituents confer distinct electronic and steric properties, influencing its reactivity and applications in coordination chemistry and medicinal research. The compound is characterized by spectroscopic methods (IR, NMR, UV-Vis) and has a purity of ≥97% under standard synthesis protocols.

特性

CAS番号 |

27704-11-6 |

|---|---|

分子式 |

C30H34N6O4 |

分子量 |

542.6 g/mol |

IUPAC名 |

1-N,4-N-bis[(E)-(3,4-diethoxyphenyl)methylideneamino]phthalazine-1,4-diamine |

InChI |

InChI=1S/C30H34N6O4/c1-5-37-25-15-13-21(17-27(25)39-7-3)19-31-33-29-23-11-9-10-12-24(23)30(36-35-29)34-32-20-22-14-16-26(38-6-2)28(18-22)40-8-4/h9-20H,5-8H2,1-4H3,(H,33,35)(H,34,36)/b31-19+,32-20+ |

InChIキー |

TWIBBTZPAQPSJA-GKTLAHRSSA-N |

異性体SMILES |

CCOC1=C(C=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C23)N/N=C/C4=CC(=C(C=C4)OCC)OCC)OCC |

正規SMILES |

CCOC1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC(=C(C=C4)OCC)OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between phthalazine-1,4-dione and 3,4-diethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce hydrazine derivatives.

科学的研究の応用

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

作用機序

The mechanism of action of 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

類似化合物との比較

Data Tables

Table 2: Spectroscopic Data Comparison

| Compound (CAS) | IR (N-H stretch, cm⁻¹) | UV-Vis λmax (nm) | ¹H-NMR (δ, ppm) |

|---|---|---|---|

| 27704-11-6 | 3440–3480 | 280, 320 | 7.2–8.1 (aromatic H), 1.4 (ethoxy CH3) |

| 27702-20-1 | 3450–3500 | 270, 310 | 7.5–8.3 (aromatic H), - |

| Phthalazine-1,4-dione (Ref) | 3461 (-NH-NH-) | 260, 290 | 7.8–8.5 (aromatic H) |

生物活性

1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine is a synthetic compound with the molecular formula . It belongs to a class of hydrazine derivatives and has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structure of 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine can be represented as follows:

- Molecular Formula:

- IUPAC Name: 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine

- CAS Number: 9568384

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Here are some key findings:

Anticancer Activity

- Mechanism of Action : Research indicates that 1,4-Bis(2-(3,4-diethoxybenzylidene)hydrazinyl)phthalazine exhibits cytotoxic effects against cancer cell lines. The compound appears to induce apoptosis (programmed cell death) through the activation of caspases and the disruption of mitochondrial membrane potential.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Antimicrobial Properties

- Activity Spectrum : The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 32 to 128 µg/mL, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL) |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Induced apoptosis | 15 |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 64 |

| Antimicrobial | Escherichia coli | Inhibition of growth | 128 |

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of hydrazine derivatives. Specifically, the introduction of diethoxybenzylidene moieties has been linked to improved anticancer and antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。